molecular formula C9H17NO B13167715 2-(Azetidin-3-yl)-4-methylpentan-3-one

2-(Azetidin-3-yl)-4-methylpentan-3-one

Cat. No.: B13167715
M. Wt: 155.24 g/mol
InChI Key: QUKBYNYCFPYEGF-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-methylpentan-3-one is a heterocyclic organic compound featuring an azetidine ring Azetidine is a four-membered nitrogen-containing ring, which is relatively rare in natural products but has significant synthetic and biological importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-4-methylpentan-3-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective synthetic routes. A green and facile synthesis method has been developed, which employs commercially available and low-cost starting materials . This method is suitable for large-scale production and minimizes the use of hazardous reagents, making it environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-4-methylpentan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-3-yl)-4-methylpentan-3-one include other azetidine derivatives and oxetane-containing compounds . These compounds share the four-membered ring structure but differ in their substituents and functional groups.

Uniqueness

What sets this compound apart is its specific combination of the azetidine ring with a 4-methylpentan-3-one backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-methylpentan-3-one

InChI

InChI=1S/C9H17NO/c1-6(2)9(11)7(3)8-4-10-5-8/h6-8,10H,4-5H2,1-3H3

InChI Key

QUKBYNYCFPYEGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C1CNC1

Origin of Product

United States

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